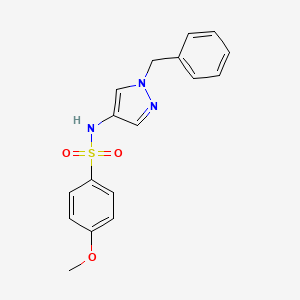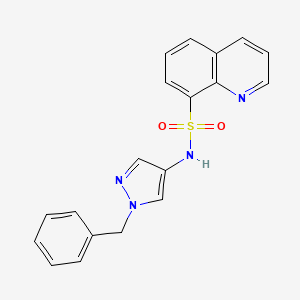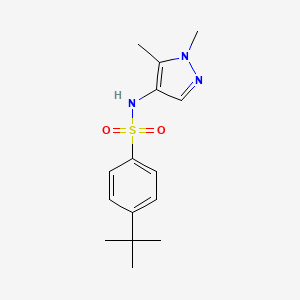
4-(Benzylamino)-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzylamino)-3-quinolinecarbonitrile, also known as BQC, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of scientific research. BQC is a quinoline derivative that possesses a nitrile functional group and a benzylamino substituent at the 4-position of the quinoline ring. This compound has shown promising results in the field of medicinal chemistry, drug discovery, and biochemistry due to its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of 4-(Benzylamino)-3-quinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for the survival and proliferation of cancer cells and malaria parasites. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. This compound has also been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme that is essential for pyrimidine biosynthesis in malaria parasites.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In malaria parasites, this compound has been shown to inhibit the growth and development of the parasite, leading to parasite death.
実験室実験の利点と制限
One of the main advantages of using 4-(Benzylamino)-3-quinolinecarbonitrile in lab experiments is its potent and selective activity against cancer cells and malaria parasites. This compound has also been shown to exhibit low toxicity against normal cells and tissues, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer and study in vivo.
将来の方向性
There are several potential future directions for the study of 4-(Benzylamino)-3-quinolinecarbonitrile. One direction is the further optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of its potential use in combination with other anticancer or antimalarial agents to enhance its therapeutic efficacy. Additionally, the study of this compound in animal models and clinical trials will be necessary to determine its safety and efficacy as a therapeutic agent for cancer and malaria.
合成法
The synthesis of 4-(Benzylamino)-3-quinolinecarbonitrile can be achieved through a variety of methods, including the reaction of 4-chloro-3-cyanobenzaldehyde with benzylamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-chloro-3-cyanobenzaldehyde with benzylamine in the presence of a palladium catalyst and a base such as triethylamine. Both methods result in the formation of this compound with high yields and purity.
科学的研究の応用
4-(Benzylamino)-3-quinolinecarbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. This compound has also been studied for its potential use as an antimalarial agent, as it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
特性
IUPAC Name |
4-(benzylamino)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-10-14-12-19-16-9-5-4-8-15(16)17(14)20-11-13-6-2-1-3-7-13/h1-9,12H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHMRDSCPNTVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)



![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)



![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)

![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)
